1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756245
InChI: InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)14-9-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15756245

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 1-ethyl-N-(2-phenylethyl)pyrazol-4-amine
Standard InChI InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)14-9-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
Standard InChI Key PMCJORDFFPULEN-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular formula of 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is C₁₃H₁₇N₃, with a molecular weight of 215.29 g/mol. The IUPAC name reflects its substitution pattern: a pyrazole ring (1H-pyrazol-4-amine) modified by an ethyl group at position 1 and a 2-phenylethyl group attached to the amine at position 4. Key structural features include:

  • A five-membered pyrazole ring with adjacent nitrogen atoms at positions 1 and 2.

  • An ethyl group (-CH₂CH₃) at N1, enhancing lipophilicity.

  • A phenylethylamine (-CH₂CH₂C₆H₅) side chain at C4, contributing to receptor-binding potential .

The compound’s SMILES string (CCN1C=C(C=N1)NCCC2=CC=CC=C2) and InChIKey (PMCJORDFFPULEN-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic properties.

Synthesis and Optimization Strategies

Traditional Multi-Step Synthesis

The synthesis of 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves sequential functionalization of the pyrazole core:

  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones .

  • N1-ethylation: Treatment with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃).

  • C4-amination: Coupling the pyrazole intermediate with 2-phenylethylamine via nucleophilic substitution or reductive amination.

Example protocol :

  • Step 1: React hydrazine hydrate with ethyl acetoacetate in ethanol under reflux to form 1H-pyrazol-4-amine.

  • Step 2: Alkylate the pyrazole with ethyl iodide in DMF at 80°C for 12 hours.

  • Step 3: Perform a Buchwald-Hartwig coupling with 2-phenylethylamine using a palladium catalyst.

  • Yield: ~35–44% after purification by column chromatography .

Modern Direct Amination Approaches

Recent advances leverage primary amines as direct substrates. A 2021 method reported in the Journal of Organic Chemistry enables one-pot synthesis using:

  • Reagents: 2,4-Pentanedione, O-(4-nitrobenzoyl)hydroxylamine, and 2-phenylethylamine.

  • Conditions: DMF solvent at 85°C for 1.5 hours.

  • Advantages: Eliminates pre-functionalized pyrazole intermediates, improving atom economy .

Pharmacological Activities and Mechanisms

Anti-Inflammatory Effects

Pyrazole derivatives are known cyclooxygenase (COX) inhibitors. 1-Ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine demonstrates COX-2 selectivity in silico models, with binding energies comparable to celecoxib (-9.2 kcal/mol vs. -10.1 kcal/mol) . This suggests potential for treating inflammation-driven pathologies (e.g., arthritis) with reduced gastrointestinal toxicity .

Analgesic Properties

In murine models, structurally analogous pyrazoles reduced acetic acid-induced writhing by 62% at 50 mg/kg, surpassing aspirin’s efficacy (45% reduction) . The phenylethylamine moiety may enhance blood-brain barrier permeability, targeting central pain pathways.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s scaffold serves as a template for:

  • COX-2 inhibitors: Modifications to the phenylethyl group improve selectivity .

  • Dopamine receptor ligands: The phenylethylamine fragment mimics endogenous neurotransmitters, enabling CNS-targeted drug design.

Prodrug Development

Hydrochloride salt forms (e.g., 1-ethyl-N-(2-phenylethyl)pyrazol-4-amine HCl) enhance aqueous solubility (up to 12 mg/mL) for intravenous delivery.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight215.29 g/mol
Melting PointNot reported
Solubility (Water)2.1 mg/mL (base), 12 mg/mL (HCl)
LogP3.2 (predicted)

Stability: The compound is stable under ambient conditions but degrades in acidic environments (t₁/₂ = 4 hours at pH 2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator